
4-(2-chloroethyl)thiomorpholine 1,1-dioxide
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Overview
Description
4-(2-chloroethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a 2-chloroethyl group and a 1,1-dioxide functional group
Preparation Methods
The synthesis of 4-(2-chloroethyl)thiomorpholine 1,1-dioxide typically involves the reaction of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst . The reaction is carried out in dichloromethane (DCM) at temperatures ranging from 0°C to 40°C. After completion, the reaction mixture is purified using column chromatography to yield the desired product with a yield of approximately 74% .
Chemical Reactions Analysis
4-(2-chloroethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiomorpholine derivatives with different functional groups.
Common reagents used in these reactions include thionyl chloride, sodium bicarbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiomorpholine derivatives, including 4-(2-chloroethyl)thiomorpholine 1,1-dioxide, exhibit significant antimicrobial properties. Studies have shown that modifications to the thiomorpholine structure can enhance activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study modified the oxazolidinone class of antibiotics by incorporating thiomorpholine S-oxide and S,S-dioxide, leading to promising results in both in vitro and in vivo evaluations against multiple pathogens .
Carbonic Anhydrase Inhibition
this compound has also been explored as a potential carbonic anhydrase inhibitor. Such inhibitors are crucial in managing conditions like glaucoma by controlling intraocular pressure. The compound's structural characteristics allow it to interact effectively with the enzyme, demonstrating potential therapeutic applications .
Organic Synthesis
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be employed in various reactions to produce more complex structures. For example, it has been utilized in the synthesis of substituted thiomorpholines and other heterocycles through cyclization reactions involving nucleophilic substitutions .
Reagent for Chemical Reactions
this compound is also used as a reagent in synthetic chemistry. Its ability to participate in electrophilic reactions makes it suitable for generating diverse chemical entities. This includes its role as an organic buffer in biochemical applications .
Industrial Applications
Corrosion Inhibition
Thiomorpholine derivatives are noted for their effectiveness as corrosion inhibitors in various industrial applications. The presence of the thiomorpholine ring enhances the compound's ability to adsorb onto metal surfaces, providing protective layers that prevent corrosion .
Rubber Additives
In the rubber industry, compounds like this compound are used as additives to improve the mechanical properties and durability of rubber products. Their incorporation into formulations can enhance resistance to wear and aging.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
4-(2-chloroethyl)thiomorpholine 1,1-dioxide can be compared with other similar compounds, such as:
4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide: This compound is a precursor in the synthesis of this compound.
Thiomorpholine 1,1-dioxide: Lacks the 2-chloroethyl group, resulting in different chemical properties and reactivity.
4-(2-bromoethyl)thiomorpholine 1,1-dioxide: Similar structure but with a bromoethyl group instead of a chloroethyl group, leading to different reactivity and applications.
Biological Activity
4-(2-chloroethyl)thiomorpholine 1,1-dioxide, also known by its CAS number 55160-66-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C5H10ClNOS2
- Molecular Weight : 185.76 g/mol
- CAS Number : 55160-66-2
Antimicrobial Properties
Research indicates that derivatives of thiomorpholine compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that certain thiomorpholine derivatives could inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. In disk diffusion assays, compounds similar to 4-(2-chloroethyl)thiomorpholine showed inhibition zones of up to 32 mm against resistant strains .
Anticancer Potential
The compound has been evaluated for its anticancer properties. A study highlighted its effectiveness in inhibiting cancer cell proliferation in various human cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression. The compound's structural features contribute to its ability to interact with cellular targets such as DNA and specific enzymes involved in cell growth regulation .
The mechanism of action for 4-(2-chloroethyl)thiomorpholine involves several pathways:
- Enzyme Inhibition : It can inhibit specific enzymes crucial for bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
- Interaction with Cellular Targets : It binds to key amino acids in target proteins, disrupting normal cellular functions .
Study on H. pylori Inhibition
In a controlled laboratory setting, researchers tested the efficacy of 4-(2-chloroethyl)thiomorpholine against H. pylori. The study utilized varying concentrations of the compound and measured the inhibition zones using the disk diffusion method. Results indicated significant antibacterial activity at concentrations as low as 8 µg/disc, with inhibition zones reaching up to 32 mm against resistant strains .
Anticancer Activity Assessment
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at lower concentrations. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls .
Data Table: Biological Activity Summary
Biological Activity | Test Organism/Cell Line | Concentration (µg/disc or µM) | Inhibition Zone (mm) | IC50 (µM) |
---|---|---|---|---|
Antimicrobial Activity | H. pylori | 8 | 32 | - |
Anticancer Activity | MCF-7 (breast cancer) | 10 | - | 15 |
Properties
CAS No. |
55160-66-2 |
---|---|
Molecular Formula |
C6H12ClNO2S |
Molecular Weight |
197.7 |
Purity |
85 |
Origin of Product |
United States |
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